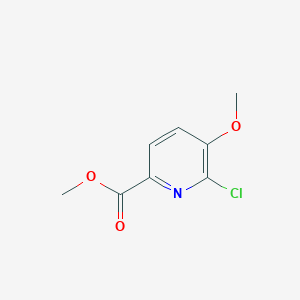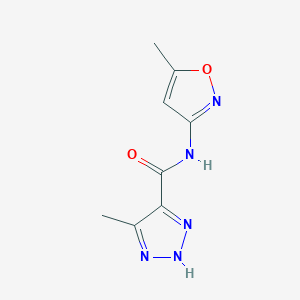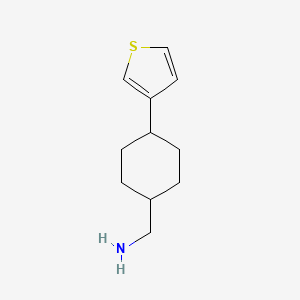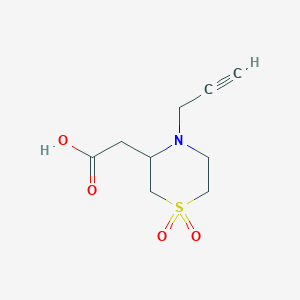
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid is a synthetic organic compound with the molecular formula C9H13NO4S It is characterized by the presence of a thiomorpholine ring substituted with a prop-2-yn-1-yl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid typically involves the reaction of thiomorpholine derivatives with propargyl bromide under basic conditions. For instance, a solution of thiomorpholine in anhydrous dimethylformamide (DMF) is cooled to 0°C, followed by the addition of potassium carbonate and propargyl bromide. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to thiol groups.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
作用机制
The mechanism of action of 2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the propargyl group allows for potential interactions with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
- 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 4-Prop-2-yn-1-ylphenol
Uniqueness
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid is unique due to the presence of the thiomorpholine ring and the dioxido functional group. These structural features confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
属性
分子式 |
C9H13NO4S |
|---|---|
分子量 |
231.27 g/mol |
IUPAC 名称 |
2-(1,1-dioxo-4-prop-2-ynyl-1,4-thiazinan-3-yl)acetic acid |
InChI |
InChI=1S/C9H13NO4S/c1-2-3-10-4-5-15(13,14)7-8(10)6-9(11)12/h1,8H,3-7H2,(H,11,12) |
InChI 键 |
BXTQBHUHKXSNPT-UHFFFAOYSA-N |
规范 SMILES |
C#CCN1CCS(=O)(=O)CC1CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


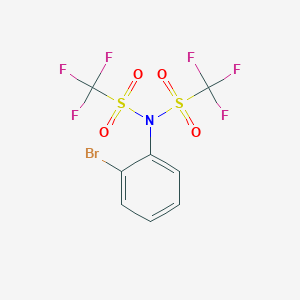
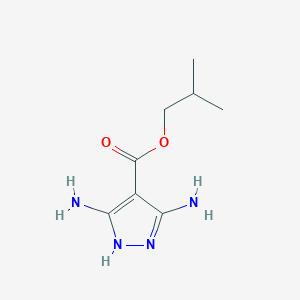
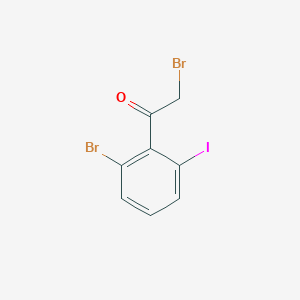
![tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15204410.png)
![4-Fluoro-2-(methylthio)benzo[d]oxazole](/img/structure/B15204412.png)

![OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate](/img/structure/B15204428.png)
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B15204433.png)

